molecular formula C42H81NO11S B3026304 C18 Sulfatide CAS No. 244215-65-4

C18 Sulfatide

Cat. No.: B3026304
CAS No.: 244215-65-4
M. Wt: 808.2 g/mol
InChI Key: GQQZXRPXBDJABR-XMDONHODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18 Sulfatide, also known as 3-O-sulfogalactosylceramide, is a type of glycosphingolipid predominantly found in the myelin sheath of the nervous system. It plays a crucial role in the maintenance and function of myelin, which is essential for the proper conduction of nerve impulses. This compound is characterized by its unique structure, which includes a ceramide backbone linked to a galactose molecule that is sulfated at the 3-position. This compound is not only a structural component but also participates in various cellular processes, including cell adhesion, signal transduction, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C18 Sulfatide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic reactions, ensuring optimal conditions for enzyme activity and product yield. The purification of this compound is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions: C18 Sulfatide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfatide sulfoxides, which may further undergo cleavage to produce smaller fragments.

    Reduction: Reduction of this compound can lead to the formation of desulfated galactosylceramide.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C18 Sulfatide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosphingolipid metabolism and interactions with other biomolecules.

    Biology: this compound is crucial for studying myelin formation, maintenance, and the role of glycosphingolipids in cell signaling and adhesion.

    Medicine: Research on this compound has implications for understanding and treating neurological disorders such as multiple sclerosis and metachromatic leukodystrophy. It is also investigated for its role in cancer metastasis and immune responses.

    Industry: this compound is used in the development of diagnostic tools and therapeutic agents targeting glycosphingolipid-related diseases.

Mechanism of Action

C18 Sulfatide exerts its effects through interactions with specific proteins and receptors on the cell surface. It participates in:

The molecular targets of this compound include adhesion molecules, receptors, and enzymes involved in myelin maintenance and immune regulation. Its dynamic presence at the cell membrane allows it to participate in various cellular processes, contributing to its multifunctional role .

Comparison with Similar Compounds

C18 Sulfatide can be compared with other sulfatides and glycosphingolipids:

This compound is unique due to its specific fatty acid composition and sulfation, which confer distinct properties and functions compared to other glycosphingolipids. Its role in myelin maintenance and involvement in various cellular processes highlight its importance in both normal physiology and disease states .

Properties

IUPAC Name

[(2R,3S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40?,41?,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZXRPXBDJABR-XMDONHODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-Sulfogalactosylceramide (d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

244215-65-4
Record name 3-O-Sulfogalactosylceramide (d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C18 Sulfatide
Reactant of Route 2
C18 Sulfatide
Reactant of Route 3
C18 Sulfatide
Reactant of Route 4
C18 Sulfatide
Reactant of Route 5
C18 Sulfatide
Reactant of Route 6
C18 Sulfatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.